molecular formula C9H5N3O2 B1292543 5-Cyano-1H-indazole-3-carboxylic acid CAS No. 885520-03-6

5-Cyano-1H-indazole-3-carboxylic acid

Cat. No.: B1292543
CAS No.: 885520-03-6
M. Wt: 187.15 g/mol
InChI Key: QRFXWXSZQDFFJF-UHFFFAOYSA-N
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Description

5-Cyano-1H-indazole-3-carboxylic acid is an organic compound with the chemical formula C9H5N3O2. It is a white crystalline solid with a melting point of approximately 232-234 degrees Celsius. This compound is soluble in various organic solvents, including ethanol, dimethylformamide, and chloroform. It is primarily used as an intermediate in the synthesis of pharmaceuticals and research compounds, particularly those with potential anticancer properties .

Biochemical Analysis

Biochemical Properties

5-Cyano-1H-indazole-3-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with a variety of enzymes, including kinases and proteases, which are essential for regulating cellular processes. For instance, this compound can inhibit the activity of certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to alterations in cell signaling pathways and affect cellular functions such as proliferation and apoptosis .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. For instance, this compound can inhibit enzyme activity by binding to the active site and blocking substrate access, thereby preventing the catalytic reaction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods or under specific conditions such as exposure to light or heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can exhibit therapeutic effects by modulating specific biochemical pathways without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, such as hepatotoxicity, nephrotoxicity, and alterations in hematological parameters . Threshold effects have also been observed, where a certain dosage level is required to achieve a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . The metabolic pathways of this compound can also influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . The localization and accumulation of this compound within cells can influence its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological effects .

Preparation Methods

The synthesis of 5-Cyano-1H-indazole-3-carboxylic acid typically involves the carboxylation of 5-cyanoindazole. One common method includes reacting 5-cyanoindazole with the appropriate carboxylic acid under acidic conditions . Industrial production methods often employ similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

5-Cyano-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the cyano group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where the cyano or carboxylic acid groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Comparison with Similar Compounds

5-Cyano-1H-indazole-3-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

IUPAC Name

5-cyano-1H-indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5N3O2/c10-4-5-1-2-7-6(3-5)8(9(13)14)12-11-7/h1-3H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFXWXSZQDFFJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)C(=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646452
Record name 5-Cyano-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-03-6
Record name 5-Cyano-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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